
N-(5-(4-bromobenzyl)thiazol-2-yl)-3-(5-ethylfuran-2-yl)propanamide
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Description
N-(5-(4-bromobenzyl)thiazol-2-yl)-3-(5-ethylfuran-2-yl)propanamide is a useful research compound. Its molecular formula is C19H19BrN2O2S and its molecular weight is 419.34. The purity is usually 95%.
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Biological Activity
N-(5-(4-bromobenzyl)thiazol-2-yl)-3-(5-ethylfuran-2-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure:
The compound consists of a thiazole ring, an ethyl-substituted furan, and a bromobenzyl group. Its structural complexity suggests potential interactions with various biological targets.
IUPAC Name:
this compound
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of thiazole and furan have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.
Compound | Target Organism | Activity |
---|---|---|
Thiazole Derivative | Staphylococcus aureus | Inhibitory |
Furan Derivative | Escherichia coli | Moderate Activity |
Anticancer Activity
The compound's structure indicates potential anticancer properties. Thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research has demonstrated that modifications in the thiazole and furan rings can significantly enhance cytotoxicity against cancer cell lines.
Case Study:
In a study involving this compound, it was found to exhibit significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 12 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition: The compound may interact with specific enzymes involved in cellular signaling pathways, particularly those related to cancer progression and inflammation.
- Receptor Modulation: It may act as a ligand for various receptors, influencing cellular responses such as proliferation and apoptosis.
- Oxidative Stress Induction: Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.
Structure–Activity Relationship (SAR)
Research on SAR has revealed that modifications in the bromobenzyl and ethylfuran moieties significantly influence biological activity. For example, replacing bromine with other halogens alters binding affinity and efficacy against specific targets.
Modification | Biological Activity |
---|---|
Bromine → Chlorine | Increased antimicrobial activity |
Ethyl → Methyl | Enhanced anticancer potency |
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-ethylfuran-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2S/c1-2-15-7-8-16(24-15)9-10-18(23)22-19-21-12-17(25-19)11-13-3-5-14(20)6-4-13/h3-8,12H,2,9-11H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCPUEWCYLQFQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.